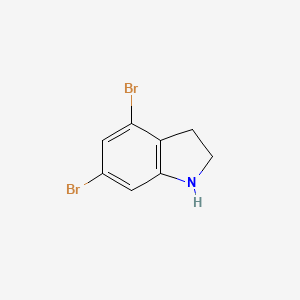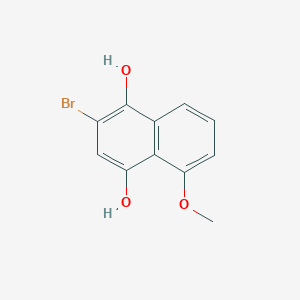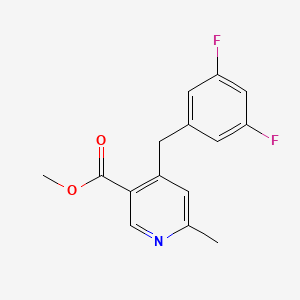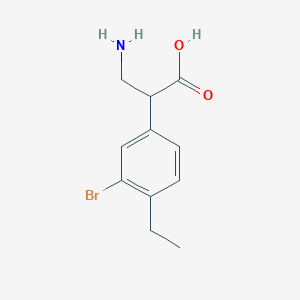
4,6-Dibromoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromoindoline is a chemical compound with the molecular formula C8H5Br2N It is a derivative of indoline, which is a bicyclic organic heterocyclic compound The structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring, with bromine atoms substituted at the 4th and 6th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,6-Dibromoindoline can be synthesized through several methods. One common method involves the bromination of indoline. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 4th and 6th positions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dibromoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form indoline-2,3-dione derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of indoline derivatives with different substitution patterns.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted indoline derivatives.
Oxidation Reactions: Major products are indoline-2,3-dione derivatives.
Reduction Reactions: Reduced indoline derivatives with different substitution patterns.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromoindoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4,6-Dibromoindoline involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the binding affinity and specificity towards certain proteins or enzymes. The compound may also undergo metabolic transformations that activate or deactivate its biological activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
4,6-Dibromoindole: Another brominated indole derivative with similar chemical properties.
4,6-Dibromoindoline-2,3-dione: An oxidized form of this compound with distinct reactivity.
tert-Butyl this compound-1-carboxylate: A derivative with a tert-butyl ester group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of various functionalized indoline derivatives. Its ability to undergo selective reactions at the bromine-substituted positions further enhances its utility in organic synthesis .
Eigenschaften
Molekularformel |
C8H7Br2N |
|---|---|
Molekulargewicht |
276.96 g/mol |
IUPAC-Name |
4,6-dibromo-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7Br2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2 |
InChI-Schlüssel |
BMSSXPUHKOOGRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C(=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)
![5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11847846.png)

![9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11847855.png)
![5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11847863.png)



![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)
